molecular formula C13H12FN3O2S B1451241 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid CAS No. 1103827-00-4

2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1451241
CAS No.: 1103827-00-4
M. Wt: 293.32 g/mol
InChI Key: ZBMFNZYBCQOJMY-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group and a thiazolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the fluorophenyl group and the thiazolidine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3,4-oxadiazole: Another fluorinated pyrazole derivative with similar biological activities.

    2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazole: A structurally related compound with a thiazole ring instead of a thiazolidine ring.

Uniqueness

2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S/c14-8-3-1-7(2-4-8)11-9(5-15-17-11)12-16-10(6-20-12)13(18)19/h1-5,10,12,16H,6H2,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMFNZYBCQOJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=C(NN=C2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501158762
Record name 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103827-00-4
Record name 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1103827-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid
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2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid
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2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid
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2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid
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2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid

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